
1,3-Cyclohexanedione, 5-(2,4-dichlorophenyl)-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Cyclohexanedione, 5-(2,4-dichlorophenyl)-4-methyl- is a chemical compound that belongs to the family of cyclohexanediones. This compound is characterized by the presence of two carbonyl groups on a cyclohexane ring, with additional substituents including a 2,4-dichlorophenyl group and a methyl group. These structural features make it a versatile reagent in organic synthesis and various industrial applications.
Métodos De Preparación
The synthesis of 1,3-Cyclohexanedione, 5-(2,4-dichlorophenyl)-4-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane-1,3-dione as the core structure.
Substitution Reaction:
Methylation: The addition of the methyl group is carried out using methylating agents under controlled conditions.
Industrial production methods may involve large-scale reactions in specialized reactors, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1,3-Cyclohexanedione, 5-(2,4-dichlorophenyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can introduce additional substituents on the phenyl ring.
Condensation: The compound can participate in condensation reactions to form larger cyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Aplicaciones Científicas De Investigación
1,3-Cyclohexanedione, 5-(2,4-dichlorophenyl)-4-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Cyclohexanedione, 5-(2,4-dichlorophenyl)-4-methyl- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1,3-Cyclohexanedione, 5-(2,4-dichlorophenyl)-4-methyl- can be compared with other cyclohexanedione derivatives such as:
1,3-Cyclohexanedione, 5-(2,4-dichlorophenyl): Lacks the methyl group, which may affect its reactivity and applications.
1,3-Cyclohexanedione, 5-(2,4-dichlorophenyl)-4-ethyl: The presence of an ethyl group instead of a methyl group can alter its chemical properties and uses.
Propiedades
Número CAS |
89756-75-2 |
|---|---|
Fórmula molecular |
C13H12Cl2O2 |
Peso molecular |
271.14 g/mol |
Nombre IUPAC |
5-(2,4-dichlorophenyl)-4-methylcyclohexane-1,3-dione |
InChI |
InChI=1S/C13H12Cl2O2/c1-7-11(5-9(16)6-13(7)17)10-3-2-8(14)4-12(10)15/h2-4,7,11H,5-6H2,1H3 |
Clave InChI |
XQCOAOIYBYPUSD-UHFFFAOYSA-N |
SMILES canónico |
CC1C(CC(=O)CC1=O)C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


phosphanium chloride](/img/structure/B14386993.png)
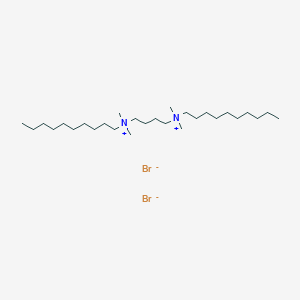
![O-Benzyl-N-[(2,2,2-trichloroethoxy)carbonyl]-L-serine](/img/structure/B14387003.png)
![N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]benzamide](/img/structure/B14387011.png)


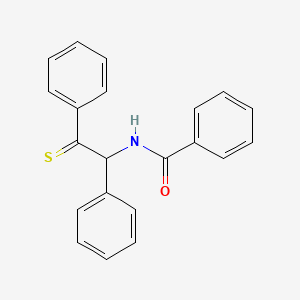
![(Dibenzo[b,d]thiophen-1-yl)acetaldehyde](/img/structure/B14387033.png)
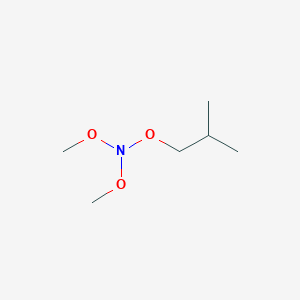
![7-[(1H-Imidazol-1-yl)methyl]tridecane-1,13-diol](/img/structure/B14387050.png)
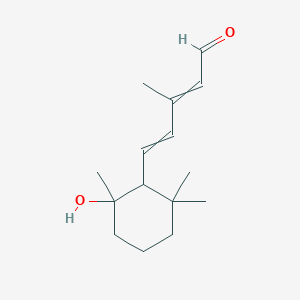
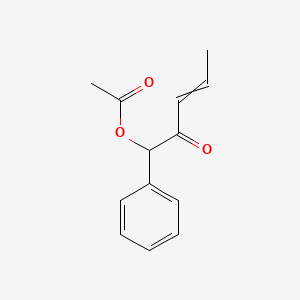
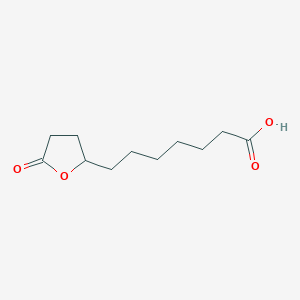
![5-[(But-2-en-1-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14387085.png)
